molecular formula C14H18N2S B15260363 1-(1,3-benzothiazol-2-yl)-N-methylcyclohexan-1-amine

1-(1,3-benzothiazol-2-yl)-N-methylcyclohexan-1-amine

Cat. No.: B15260363
M. Wt: 246.37 g/mol
InChI Key: PAXRBDBIOGLGAS-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-N-methylcyclohexan-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)-N-methylcyclohexan-1-amine can be compared with other benzothiazole derivatives such as:

Biological Activity

1-(1,3-benzothiazol-2-yl)-N-methylcyclohexan-1-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18N2S
  • Molecular Weight : 246.37 g/mol
  • CAS Number : 439858-28-3

Anticonvulsant Activity

A study evaluated a series of benzothiazole derivatives for their anticonvulsant properties. The results indicated that compounds similar to this compound exhibited significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These compounds demonstrated a reduction in immobility time without showing neurotoxicity or liver toxicity, suggesting a favorable safety profile for further development .

Antitumor Activity

Research has highlighted the antitumor potential of benzothiazole derivatives. In vitro studies demonstrated that certain benzothiazole compounds inhibited the growth of human breast cancer cell lines (MCF-7 and MDA-MB-468), with IC50 values indicating potent activity. The mechanism appears to involve the induction of apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .

Antimicrobial Activity

Benzothiazole derivatives have shown a broad spectrum of antimicrobial activity. Compounds were screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing moderate to strong antibacterial effects. Additionally, some derivatives displayed antifungal activity against Candida species, indicating their potential use in treating infections .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Some studies suggest that benzothiazole derivatives may inhibit specific enzymes involved in cancer cell proliferation.
  • Interaction with DNA : There is evidence that these compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Neurotransmitter Systems : The anticonvulsant effects may be attributed to modulation of GABAergic and glutamatergic systems in the central nervous system.

Case Studies

StudyFindings
Study A (Anticonvulsant)Compounds showed significant activity in MES and scPTZ tests without toxicitySupports further development as anticonvulsants
Study B (Antitumor)IC50 values < 0.62 µM against MCF-7 cellsPotential for development as anticancer agents
Study C (Antimicrobial)Moderate activity against S. aureus and E. coliSuggests utility in treating bacterial infections

Properties

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-methylcyclohexan-1-amine

InChI

InChI=1S/C14H18N2S/c1-15-14(9-5-2-6-10-14)13-16-11-7-3-4-8-12(11)17-13/h3-4,7-8,15H,2,5-6,9-10H2,1H3

InChI Key

PAXRBDBIOGLGAS-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCCC1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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